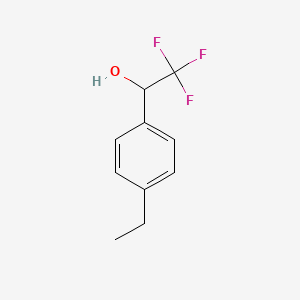

1-(4-Ethylphenyl)-2,2,2-trifluoroethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYBTIUHXFCXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 4 Ethylphenyl 2,2,2 Trifluoroethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol, providing unambiguous evidence for its molecular framework through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The ethyl group on the phenyl ring gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, indicative of their mutual spin-spin coupling.

The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as a pair of doublets, often referred to as an AA'BB' system, due to the magnetic difference between protons ortho and meta to the trifluoroethanol substituent. A key diagnostic signal in the spectrum is the methine proton (CH-OH), which is directly attached to the carbon bearing the hydroxyl and trifluoromethyl groups. This proton's signal appears as a quartet due to coupling with the three neighboring fluorine atoms (³J-coupling). The hydroxyl proton (OH) usually appears as a broad singlet, which can be exchangeable with D₂O.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | ~7.6 |

| Ethyl -CH₂ | ~2.6 | Quartet (q) | ~7.6 |

| Aromatic H (2H) | ~7.2-7.4 | Doublet (d) | ~8.0 |

| Aromatic H (2H) | ~7.2-7.4 | Doublet (d) | ~8.0 |

| CH-OH | ~5.0 | Quartet (q) | ~6.5-7.0 |

| OH | Variable | Broad Singlet (br s) | N/A |

Note: Chemical shifts are referenced to TMS in CDCl₃ and can vary based on solvent and concentration.

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound produces a distinct signal. The trifluoromethyl (CF₃) carbon is readily identifiable as a quartet due to one-bond coupling with the three fluorine atoms (¹J). The adjacent carbinol carbon (CH-OH) also appears as a quartet, but with a smaller coupling constant due to two-bond coupling (²J). The spectrum further includes signals for the two carbons of the ethyl group and the four distinct carbons of the para-substituted aromatic ring.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| Ethyl -C H₃ | ~15 | Singlet | N/A |

| Ethyl -C H₂ | ~28 | Singlet | N/A |

| C H-OH | ~73 | Quartet (q) | ~32 |

| C F₃ | ~124 | Quartet (q) | ~282 |

| Aromatic C (quaternary) | ~126 | Singlet | N/A |

| Aromatic C-H | ~128 | Singlet | N/A |

| Aromatic C-H | ~129 | Singlet | N/A |

| Aromatic C (quaternary) | ~145 | Singlet | N/A |

Note: Chemical shifts are referenced to TMS in CDCl₃.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. rsc.org For this compound, the spectrum shows a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal appears as a doublet, a result of its three-bond coupling (³J) to the single methine proton. The chemical shift is typically observed in the region around -79 to -82 ppm relative to a CFCl₃ standard. rsc.org

| Fluorine Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -81.5 | Doublet (d) | ~6.5-7.0 |

Note: Chemical shift referenced to CFCl₃.

Two-dimensional (2D) NMR experiments are essential for confirming the complete and unambiguous assignment of all ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include the cross-peak between the ethyl CH₂ and CH₃ protons, as well as correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would definitively link the proton signals for the ethyl group, the aromatic C-H, and the methine proton to their corresponding carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretching of the alcohol group. The C-F bonds give rise to several very strong absorption bands in the fingerprint region.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

| O-H Stretch | ~3400 | Strong, Broad |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2970, ~2875 | Medium-Strong |

| Aromatic C=C Stretch | ~1610, ~1515 | Medium |

| C-O Stretch | ~1250 | Strong |

| C-F Stretch | ~1170, ~1125 | Very Strong |

Raman spectroscopy complements the IR data, often showing stronger signals for the symmetric vibrations of the aromatic ring and C-C backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular weight of this compound is 204.19 g/mol . In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z 204 would be observed. The fragmentation pattern is dominated by cleavages characteristic of benzylic alcohols and trifluoromethyl compounds.

A prominent fragmentation pathway involves the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable benzylic cation. The loss of the trifluoromethyl radical (•CF₃, 69 u) is also a characteristic fragmentation.

| m/z Value | Proposed Fragment Identity | Significance |

| 204 | [C₁₀H₁₁F₃O]⁺ | Molecular Ion (M⁺) |

| 189 | [M - CH₃]⁺ | Loss of methyl from ethyl group |

| 175 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 135 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 117 | [C₉H₉]⁺ | 4-ethylphenyl cation |

| 107 | [C₇H₇O]⁺ | Tropylium-like ion after rearrangement |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous information about a molecule's connectivity, conformation, and, for chiral compounds, its absolute configuration. The process involves irradiating a single crystal of the substance with a focused beam of X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule like this compound, successful crystallization of a single enantiomer would allow for the determination of its absolute stereochemistry. This is often achieved through anomalous dispersion, where the presence of atoms (even lighter ones like fluorine, oxygen, or carbon with high-quality data) causes small but measurable differences in the diffraction pattern that can distinguish one enantiomer from its mirror image. The Flack parameter is a key value derived from the data refinement process; a value near zero confirms that the structural model has the correct absolute configuration, while a value near one indicates that the inverted structure is correct.

The analysis would also reveal precise details of the solid-state structure, including bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or other non-covalent interactions, that govern the crystal packing arrangement. This information is crucial for understanding the physical properties of the compound in its solid state.

A comprehensive search of scientific databases did not yield a specific crystallographic study for this compound. Therefore, experimental data for its crystal structure is not available. A typical data table from such an analysis is presented below with placeholder information.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁F₃O |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a primary tool in this category, measuring the difference in absorption between left- and right-circularly polarized light by a chiral sample. This differential absorption (ΔA) is plotted as a function of wavelength, resulting in a CD spectrum.

A CD spectrum is characterized by positive or negative peaks, known as Cotton effects, which are unique to a specific enantiomer. The mirror-image enantiomer will produce an equal and opposite spectrum. The intensity of a CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (e.e.). By measuring the CD spectrum of a sample with an unknown enantiomeric ratio and comparing it to the spectrum of a pure enantiomer standard, the enantiomeric excess can be accurately quantified. nih.gov This method is particularly valuable for the rapid and non-destructive analysis of chiral compounds.

While CD spectroscopy is a standard technique for such determinations, specific experimental CD data for this compound, including the wavelengths of its characteristic Cotton effects or molar ellipticity values, were not found in a review of the available scientific literature. A representative data table is shown below to illustrate the type of information that would be obtained from a CD analysis.

Table 2: Hypothetical Circular Dichroism Data for this compound

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) or Differential Extinction (Δε) |

|---|---|---|

| (R)-enantiomer | Data not available | Data not available |

Table 3: List of Compounds

| Compound Name |

|---|

Insufficient Information Found to Generate the Requested Article

Following a comprehensive multi-step search for scholarly data concerning "this compound," it has been determined that there is a significant lack of specific research findings to adequately address the detailed outline provided in the user's request. While general information regarding the reactivity of analogous compounds and the properties of 2,2,2-trifluoroethanol (B45653) as a solvent is available, concrete and detailed experimental or theoretical studies on the specified compound's role in various reaction mechanisms are not present in the accessible literature.

The performed searches aimed to gather information on the compound's participation in nucleophilic, electrophilic, pericyclic, and cascade reactions, as well as specific mechanistic studies including the elucidation of reaction intermediates, transition state analysis, solvent effects on its reaction pathways, and its hydrogen bonding interactions. The results yielded high-level, generic information about the reactivity of the trifluoroethanol moiety and the general principles of the requested reaction types, but failed to provide the specific, in-depth data necessary to construct a scientifically accurate and thorough article strictly adhering to the user's detailed outline for "this compound."

Consequently, to avoid generating an article based on speculation or over-generalization, which would not meet the required standards of scientific accuracy and specificity, the request to generate the article cannot be fulfilled at this time. Further primary research on the reactivity and mechanistic profile of "this compound" would be required to provide the necessary information to write the requested article.

Reactivity and Mechanistic Investigations of 1 4 Ethylphenyl 2,2,2 Trifluoroethanol and Its Derivatives

Oxidative and Reductive Transformations of the Hydroxyl Functionality

The hydroxyl group of 1-(4-ethylphenyl)-2,2,2-trifluoroethanol is a key functional moiety that can undergo a variety of oxidative and reductive transformations. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent benzylic alcohol, making its chemical behavior distinct from non-fluorinated analogues.

Oxidative Transformations

The primary oxidative transformation of this compound involves the conversion of the secondary alcohol to the corresponding ketone, 2,2,2-trifluoro-1-(4-ethylphenyl)ethan-1-one. This transformation is a critical step in the synthesis of various fluorinated compounds. However, the strong inductive effect of the CF3 group increases the activation barrier for oxidation, often rendering classical methods inefficient. thieme.de Consequently, more specialized and potent oxidation strategies have been developed.

One effective method involves the use of a nitroxide catalyst, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with a terminal oxidant like potassium persulfate. researchgate.net This methodology has proven effective for a range of aromatic and heteroaromatic α-trifluoromethyl alcohols, providing good to excellent yields of the corresponding ketones. researchgate.net

Another well-studied method is the oxidation with potassium permanganate (B83412) (KMnO4) in an alkaline aqueous solution. Research on substituted 2,2,2-trifluoro-1-phenylethanols, which are structural analogues of this compound, has provided significant mechanistic insights. The reaction proceeds via a primary ionization step to form the alkoxide anion, followed by a rate-controlling bimolecular step where the permanganate ion abstracts a hydride from the alkoxide. This process yields the trifluoromethyl ketone and manganate (B1198562) in nearly quantitative amounts under kinetic control. The presence of electron-donating groups on the phenyl ring, such as the ethyl group in the target compound, influences the acidity of the alcohol and the kinetics of the oxidation.

The table below summarizes typical conditions for the oxidation of secondary trifluoromethylated alcohols.

| Oxidizing Agent/System | Substrate (Analogue) | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| Nitroxide Catalyst/K₂S₂O₈ | Aryl α-trifluoromethyl alcohols | Acetonitrile/Water | Catalytic nitroxide, room temperature | Aryl α-trifluoromethyl ketones | Good to Excellent |

| o-Iodoxybenzoic acid (IBX) | Aryl trifluoromethyl alcohols | - | Mild conditions | Aryl trifluoromethyl ketones | - |

| Potassium Permanganate (KMnO₄) | 2,2,2-trifluoro-1-phenylethanol | Aqueous alkaline solution | - | Trifluoroacetophenone | ~Quantitative |

Reductive Transformations

The reductive transformation of the hydroxyl group in this compound to a methylene (B1212753) group, yielding 1-ethyl-4-(2,2,2-trifluoroethyl)benzene, presents unique challenges. Standard methods for alcohol deoxygenation, such as catalytic reduction under acidic conditions, are often ineffective for aryl trifluoromethyl carbinols. researchgate.net This is attributed to the powerful electron-withdrawing nature of the trifluoromethyl group, which destabilizes the benzylic carbocation intermediate necessary for these reactions. researchgate.net

To overcome this, free-radical-based deoxygenation methods have been successfully employed. The Barton-McCombie reaction is a notable example. researchgate.net This two-step process involves:

Conversion of the alcohol to a thiocarbonyl derivative, such as a phenoxythiocarbonyl ester.

Treatment of the thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a hydrogen atom donor, typically tributyltin hydride (Bu₃SnH). The driving force for this reaction is the formation of a very stable S-Sn bond. researchgate.net

This method effectively cleaves the C-O bond through a radical intermediate, bypassing the problematic cationic pathway.

Another viable approach for the reduction of benzylic alcohols is the use of hydriodic acid (HI) in the presence of red phosphorus. nih.govbeilstein-journals.orgnih.gov This classic method has been improved by using a biphasic toluene-water reaction medium, which allows for milder conditions and easier product separation. nih.govbeilstein-journals.org The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting alkyl iodide by hydriodic acid, with red phosphorus acting as a stoichiometric reducing agent to regenerate HI from the formed iodine. beilstein-journals.orgnih.gov This protocol has been shown to be effective for a range of primary, secondary, and tertiary benzylic alcohols and is tolerant of various other functional groups. nih.gov

The table below outlines these reductive methods applicable to benzylic alcohols.

| Method | Key Reagents | Intermediate | General Applicability | Notes |

|---|---|---|---|---|

| Barton-McCombie Deoxygenation | 1. Phenyl chlorothionoformate, base 2. Bu₃SnH, AIBN | Thiocarbonyl ester | Effective for aryl trifluoromethyl carbinols researchgate.net | Proceeds via a free-radical mechanism. researchgate.net |

| Hydriodic Acid Reduction | HI, Red Phosphorus | Alkyl iodide | Effective for a wide range of benzylic alcohols. nih.govbeilstein-journals.org | Can be performed in a biphasic system for milder conditions. beilstein-journals.org |

Applications in Asymmetric Synthesis and Catalysis Utilizing 1 4 Ethylphenyl 2,2,2 Trifluoroethanol

As a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is typically removed. wikipedia.org Despite the well-established use of various chiral alcohols and their derivatives in this capacity, a thorough search of available literature did not yield any specific examples or studies where 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol is employed as a chiral auxiliary in organic transformations.

As a Ligand Component in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are crucial for inducing enantioselectivity by coordinating to a metal center and creating a chiral environment. While many classes of chiral compounds are used to form such ligands, there is no available research in the scientific literature that describes the use of this compound as a component in the synthesis of chiral ligands for asymmetric catalysis.

Stereochemical Control and Diastereoselectivity in Reactions

Role As a Specialized Solvent or Reaction Medium in Organic Transformations

Unique Solvent Properties of Fluorinated Alcohols (e.g., Polarity, Hydrogen Bond Donor Ability, Low Nucleophilicity)

Fluorinated alcohols are characterized by a unique combination of properties that set them apart from their non-fluorinated counterparts.

Polarity: The presence of the highly electronegative trifluoromethyl group induces a strong dipole moment, rendering fluorinated alcohols highly polar. This high polarity allows them to dissolve a wide range of polar and even some ionic compounds. The 4-ethylphenyl group in 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol would add a significant non-polar character to the molecule, likely resulting in a solvent with amphiphilic properties, capable of solvating both polar and non-polar reactants.

Hydrogen Bond Donor Ability: A key feature of fluorinated alcohols is their exceptionally strong hydrogen bond donating capability. The electron-withdrawing effect of the trifluoromethyl group increases the acidity of the hydroxyl proton, making it a powerful hydrogen bond donor. This property is crucial for activating electrophiles and stabilizing anionic intermediates and transition states. It is anticipated that this compound would retain this strong hydrogen-bonding capacity.

Low Nucleophilicity: Despite being alcohols, the electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the oxygen atom. This low nucleophilicity is advantageous as it minimizes side reactions where the solvent might otherwise act as a nucleophile. The steric bulk of the 4-ethylphenyl group would further hinder the nucleophilic character of the hydroxyl group in this compound.

Table 1: Comparison of General Properties of Fluorinated Alcohols

| Property | 2,2,2-Trifluoroethanol (B45653) (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Expected Properties of this compound |

| Polarity | High | High | High, with non-polar character |

| Hydrogen Bond Donor Ability | Strong | Very Strong | Strong |

| Nucleophilicity | Low | Very Low | Very Low |

| Acidity (pKa) | ~12.4 | ~9.3 | Expected to be in a similar range to TFE |

Data for TFE and HFIP are well-established; properties for this compound are projected.

Enhancement of Reaction Rates and Selectivity in Fluorinated Alcohol Media

The unique solvent properties of fluorinated alcohols can lead to significant enhancements in reaction rates and selectivity for a variety of organic transformations. The strong hydrogen-bonding ability can stabilize charged intermediates and transition states, thereby lowering the activation energy of the reaction. For example, in reactions proceeding through cationic intermediates, the high polarity and ionizing power of fluorinated alcohols can facilitate the formation and stabilization of these species.

For this compound, the presence of the bulky and electron-rich aromatic ring could offer additional stabilizing interactions, such as cation-π interactions, with suitable reactive intermediates. This could lead to unique selectivity profiles, particularly in asymmetric synthesis where the chiral nature of the solvent could influence the stereochemical outcome of a reaction.

Stabilization of Reactive Intermediates by Fluorinated Alcohols

Fluorinated alcohols are known to effectively stabilize a range of reactive intermediates, including carbocations, radical cations, and even some anionic species. This stabilization is attributed to a combination of their high polarity, strong hydrogen-bonding ability, and the low nucleophilicity of the solvent, which prevents quenching of the reactive species.

The aromatic moiety in this compound could play a significant role in stabilizing radical intermediates through resonance or π-stacking interactions. This could be particularly relevant in radical-mediated reactions, potentially leading to increased reaction efficiency and control over selectivity.

Dual Role as Solvent and Reagent in Specific Organic Reactions

In certain reactions, fluorinated alcohols can act as both the solvent and a reagent. For instance, in Friedel-Crafts type reactions, a fluorinated alcohol can first act as a proton source to generate the electrophile and then as the reaction medium. Due to their low nucleophilicity, they are less likely to compete with other nucleophiles present in the reaction mixture. However, under certain conditions, they can be forced to act as nucleophiles, for example, in the presence of a very strong electrophile.

It is plausible that this compound could participate in similar dual roles. The specific reactivity would be influenced by the nature of the reactants and the reaction conditions.

Computational Chemistry and Molecular Modeling of 1 4 Ethylphenyl 2,2,2 Trifluoroethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol, DFT calculations can elucidate its fundamental electronic properties and predict its reactivity. By solving the Kohn-Sham equations, one can obtain the electron density, from which various molecular properties can be derived.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its lowest energy structure. Subsequent calculations on this optimized structure would yield important electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest, as they provide insights into the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors that quantify the molecule's behavior in chemical reactions. These include electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. An electrostatic potential (ESP) map can also be generated to visualize the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. While specific DFT studies on this compound are not prevalent in the literature, the table below provides illustrative data that would be expected from such a study.

| Parameter | Illustrative Value | Description |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability. |

| Ionization Potential | 7.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.15 eV | A measure of the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 3.35 eV | A measure of the molecule's resistance to a change in its electron configuration. |

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a molecule is often dictated by its three-dimensional structure. Conformational analysis of this compound is essential for understanding its preferred shapes and the energy barriers between them. The presence of the ethyl group on the phenyl ring and the trifluoromethyl group introduces rotational flexibility, leading to multiple possible conformers.

Computational studies on the closely related 1-phenyl-2,2,2-trifluoroethanol have identified several stable conformers using methods such as MP2 and B3LYP-D3BJ. nih.gov These studies revealed that the conformational landscape is influenced by weak intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and a fluorine atom. nih.gov For this compound, a similar analysis would involve systematically rotating the key dihedral angles—specifically around the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the alcohol—to map out the potential energy surface.

The resulting energy landscape would reveal the global minimum energy conformer, which is the most stable and likely the most populated conformation, as well as other local minima. The energy differences between these conformers and the transition states connecting them provide insights into the molecule's flexibility and the dynamics of its conformational changes. The following table presents hypothetical data for the most stable conformers of this compound, based on findings for analogous structures. nih.govresearchgate.net

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| I (gauche+) | ~60° | 0.00 | OH···F hydrogen bond |

| II (trans) | ~180° | 1.25 | Weak OH···π interaction |

| III (gauche-) | ~-60° | 0.15 | OH···F hydrogen bond |

Molecular Dynamics (MD) Simulations of Solvent-Solute Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can provide a detailed picture of how the molecule interacts with solvent molecules, which is crucial for understanding its behavior in solution.

Studies on the parent compound, 2,2,2-trifluoroethanol (B45653) (TFE), have shown its tendency to form clusters in aqueous solutions, which can influence the conformation of dissolved biomolecules. An MD simulation of this compound would likely reveal how the hydrophobic ethylphenyl group and the hydrophilic trifluoroethanol moiety interact with different solvents. Key parameters that can be extracted from such simulations include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a solute atom, and the coordination number, which quantifies the number of solvent molecules in the first solvation shell. The table below presents illustrative data that could be obtained from an MD simulation in a water/TFE mixture.

| Parameter | Illustrative Value | Description |

|---|---|---|

| First Solvation Shell Radius (Hydroxyl O) | 3.5 Å | The distance to the first minimum in the O-O radial distribution function with water. |

| Water Coordination Number (Hydroxyl H) | 1.8 | The average number of water molecules in the first solvation shell of the hydroxyl hydrogen. |

| TFE Coordination Number (Phenyl Ring) | 4.2 | The average number of TFE molecules in the first solvation shell of the phenyl ring. |

| Hydrogen Bond Lifetime (Solute-Water) | 2.5 ps | The average duration of a hydrogen bond between the solute's hydroxyl group and a water molecule. |

| Diffusion Coefficient | 0.5 x 10⁻⁵ cm²/s | A measure of the translational mobility of the solute in the solvent. |

Quantum Chemical Studies of Reaction Mechanisms and Catalytic Cycles

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions and catalytic cycles involving this compound. These studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states. By calculating the energies of these species, one can determine the activation energies and reaction enthalpies, which are critical for understanding the reaction kinetics and thermodynamics.

For instance, the role of this compound as a chiral auxiliary or a chiral solvent in asymmetric synthesis could be investigated. Quantum chemical calculations could model the interaction of the molecule with reactants and catalysts, explaining the origin of enantioselectivity. The calculations would involve locating the transition states for the formation of different stereoisomers and comparing their activation energies. A lower activation energy for one pathway would explain the preferential formation of a particular enantiomer.

Furthermore, if this compound itself undergoes a reaction, such as oxidation or dehydration, quantum chemistry can be used to explore the detailed mechanism. This would involve identifying the bond-breaking and bond-forming steps and the associated energy changes. The table below provides hypothetical data for a theoretical study of the dehydration of this compound catalyzed by an acid.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | This compound + H⁺ |

| 2 | Protonated Alcohol | -5.2 | Formation of the oxonium ion intermediate. |

| 3 | Transition State 1 | 15.8 | Transition state for the loss of water. |

| 4 | Carbocation Intermediate | 8.1 | Formation of the secondary carbocation. |

| 5 | Transition State 2 | 10.3 | Transition state for the elimination of a proton. |

| 6 | Products | -2.7 | Formation of the alkene product + H₂O + H⁺ |

Advanced Separation and Analytical Techniques for Enantiomers of 1 4 Ethylphenyl 2,2,2 Trifluoroethanol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. nih.gov The direct method, which employs a chiral stationary phase (CSP), is the most common approach. eijppr.com This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. bgb-analytik.com

The success of chiral HPLC separations is highly dependent on the selection of an appropriate chiral stationary phase (CSP). bgb-analytik.com There is no universal CSP, making column screening a necessary step in method development. bgb-analytik.com CSPs are broadly categorized based on the type of chiral selector used.

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad enantiorecognition capabilities. researchgate.net Commercially available columns like those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated high success rates in resolving a diverse range of chiral compounds. nih.govmdpi.com

Pirkle-type CSPs : These phases operate on the principle of forming π-π interactions. They can be π-electron acceptors, π-electron donors, or a hybrid of both. eijppr.com For instance, a CSP with a π-electron-donating naphthalene (B1677914) ring is suitable for separating compounds with π-accepting groups. eijppr.com

Macrocyclic Glycopeptide CSPs : These phases, such as those based on vancomycin (B549263) and teicoplanin, offer unique chiral recognition abilities, particularly in polar ionic and reversed-phase modes.

Cyclodextrin-based CSPs : These CSPs utilize the inclusion complexing phenomenon, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386). sigmaaldrich.com This is a common mechanism in reversed-phase separations. sigmaaldrich.com

Chiral Crown Ether CSPs : These are particularly effective for separating compounds containing primary amines. nih.gov

The choice of mobile phase is also critical and depends on the CSP and the analyte. Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), and polar organic modes are commonly employed. sigmaaldrich.com

Table 1: Common Chiral Stationary Phases and Their Characteristics

| CSP Type | Chiral Selector Examples | Primary Interaction Mechanism | Typical Applications |

| Polysaccharide | Cellulose and amylose derivatives | Hydrogen bonding, dipole-dipole, steric interactions | Broad range of chiral compounds |

| Pirkle-type | 3,5-Dinitrobenzoyl phenylglycine | π-π interactions | Compounds with aromatic rings |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Hydrogen bonding, steric interactions, ionic interactions | Polar and ionic compounds |

| Cyclodextrin | β-cyclodextrin derivatives | Inclusion complexation | Aromatic compounds |

| Chiral Crown Ether | (+)- or (-)-(18-Crown-6)-tetracarboxylic acid | Host-guest complexation | Primary amines, amino acids |

Once a separation method is developed, it must be validated to ensure its reliability for assessing enantiomeric purity. nih.gov Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range : The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For example, a validated HPLC method for determining the enantiomeric purity of a pharmaceutical compound reported excellent linearity over a specified concentration range and a precision of 1.13%. nih.gov The LOD and LOQ for the unwanted enantiomer were established at 0.0007 mg/ml and 0.0021 mg/ml, respectively, with an average recovery of 94.4%. nih.gov

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile enantiomers. chromatographyonline.com The development of thermally stable chiral stationary phases (CSPs) has been crucial to the advancement of this technique. hplc.sk

Cyclodextrin derivatives are the most commonly used chiral selectors in GC. gcms.cz These cyclic oligosaccharides form inclusion complexes with the enantiomers, leading to their separation. hplc.sk The size of the cyclodextrin (α, β, or γ) and the nature of the derivatizing groups on its rim significantly influence the enantioselectivity. chromatographyonline.comhplc.sk

The separation mechanism in chiral GC involves a combination of interactions, including surface interactions and inclusion complexation. hplc.sk To improve volatility and prevent undesirable interactions with the stationary phase, analytes like alcohols are often derivatized before analysis. hplc.sk

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for both analytical and preparative chiral separations. researchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. afmps.be

SFC is compatible with a wide range of chiral stationary phases developed for HPLC, particularly polysaccharide-based CSPs. fagg-afmps.bechromatographyonline.com The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol (B129727) or ethanol, to enhance the elution of polar compounds. chromatographyonline.com The proportion of the modifier can be optimized to achieve the desired resolution. chromatographyonline.com The use of CO2 as the primary mobile phase component makes SFC a more environmentally friendly technique than HPLC. afmps.be

Capillary Electrophoresis (CE) for Enantiomeric Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. springernature.commdpi.com This approach is known as capillary zone electrophoresis (CZE). mdpi.com

Cyclodextrins and their derivatives are the most widely used chiral selectors in CE. researchgate.net The separation is based on the differential interaction of the enantiomers with the chiral selector, which leads to differences in their electrophoretic mobility. researchgate.net Factors such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage can be optimized to achieve enantioseparation. researchgate.net CE offers advantages such as low sample and reagent consumption and short analysis times. mdpi.com

Non-Chromatographic Chiral Resolution Methods (e.g., Kinetic Resolution)

Kinetic resolution is a non-chromatographic method for separating enantiomers based on the difference in the rate of reaction of each enantiomer with a chiral catalyst or reagent. beilstein-journals.org This results in one enantiomer reacting faster, leaving the other enantiomer in excess. beilstein-journals.org

Enzyme-catalyzed reactions are commonly employed for kinetic resolutions due to the high enantioselectivity of enzymes. researchgate.net For example, lipases are often used to catalyze the transesterification of racemic alcohols, where one enantiomer is acylated at a much higher rate than the other. researchgate.net The reaction conditions, such as the choice of enzyme, solvent, acyl donor, and temperature, are optimized to maximize the enantiomeric excess of the unreacted alcohol and the conversion. researchgate.net

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, the reaction is allowed to proceed to approximately 50% conversion, which theoretically yields the unreacted enantiomer and the acylated product with high enantiomeric purity. researchgate.net Other catalytic systems, such as those employing chiral isothioureas, have also been developed for the acylative kinetic resolution of alcohols. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol, and how can reaction yields be optimized?

- Methodology :

- Friedel-Crafts alkylation : Reacting 4-ethylbenzene with trifluoroacetaldehyde in the presence of Lewis acids (e.g., AlCl₃) to form the alcohol. Yields can be improved by optimizing reaction temperature (40–60°C) and stoichiometric ratios .

- Reduction of ketones : Reduction of 1-(4-ethylphenyl)-2,2,2-trifluoroacetone using NaBH₄ or LiAlH₄ in anhydrous THF. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield optimization : Use of catalytic additives (e.g., CeCl₃) to suppress side reactions like over-alkylation .

Q. How is this compound characterized using spectroscopic methods?

- Methodology :

- NMR spectroscopy : ¹⁹F NMR (δ -75 to -80 ppm for CF₃ group) and ¹H NMR (δ 1.2–1.4 ppm for ethyl group; δ 4.8–5.2 ppm for hydroxyl proton, broad) confirm structure .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 222.08 (calculated for C₁₀H₁₁F₃O) .

- IR spectroscopy : O-H stretch (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., nitro, amino, or chloro groups) to isolate the trifluoromethyl-ethylphenyl moiety’s role in bioactivity .

- Dose-response assays : Use in vitro models (e.g., enzyme inhibition assays) to validate potency discrepancies. For example, IC₅₀ values for acetylcholinesterase inhibition may vary due to stereochemical purity .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and rationalize conflicting experimental data .

Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic studies : Monitor reaction rates of SN₂ substitutions (e.g., with NaCN in DMSO) versus non-fluorinated analogs. The electron-withdrawing CF₃ group reduces electron density at the α-carbon, slowing nucleophilic attack .

- Isotopic labeling : Use ¹⁸O-labeled water to trace hydroxyl group retention during reactions, confirming steric hindrance from the CF₃ group .

- DFT calculations : B3LYP/6-31G* level simulations to compare transition-state energies of fluorinated vs. non-fluorinated derivatives .

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 10 ppm for trifluoroethanol derivatives) .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Spill management : Absorb with inert materials (vermiculite) and neutralize with 10% NaOH solution .

Data Analysis and Interpretation

Q. How are computational models applied to predict the physicochemical properties of this compound?

- Methodology :

- QSPR modeling : Correlate logP (experimental: ~2.1) with molecular descriptors (e.g., polar surface area, molar refractivity) using tools like CODESSA .

- Solubility prediction : Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DCM or ethyl acetate) .

- Thermodynamic stability : Gibbs free energy calculations (Gaussian 09) to assess conformational preferences .

Experimental Design

Q. How to design a kinetic resolution experiment for enantiomeric separation of this compound?

- Methodology :

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) in organic solvents to selectively esterify one enantiomer .

- Chiral chromatography : Chiralpak AD-H column with heptane/ethanol (90:10) mobile phase; monitor enantiomeric excess (ee) via polarimetry .

- Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to drive equilibrium .

Contradictory Data Resolution

Q. Why do conflicting reports exist on the compound’s stability under acidic conditions?

- Methodology :

- pH-dependent stability assays : Incubate the compound in buffered solutions (pH 1–7) and analyze degradation via HPLC. Instability at pH < 3 correlates with protonation of the hydroxyl group, accelerating elimination reactions .

- Isolation of degradation products : LC-MS identification of trifluoroacetic acid and styrene derivatives as byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.